molecular formula C8H7BrClFO B1444862 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene CAS No. 67160-00-3

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene

Cat. No.: B1444862
CAS No.: 67160-00-3
M. Wt: 253.49 g/mol
InChI Key: JZTVOMFVGHJJHL-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene is an organic compound that features a benzene ring substituted with bromoethoxy, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction where 2-chloro-4-fluorophenol reacts with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene depends on the specific application and the chemical environment. Generally, the compound can interact with various molecular targets through its functional groups:

Comparison with Similar Compounds

    1-(2-Bromoethoxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of a chloro and fluoro group.

    1-(2-Bromoethoxy)-2-bromobenzene: Similar structure but with two bromo groups instead of chloro and fluoro groups.

    1-(2-Bromoethoxy)-2-chlorobenzene: Similar structure but without the fluoro group

Uniqueness: 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene is unique due to the combination of bromoethoxy, chloro, and fluoro substituents on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis and material science .

Properties

IUPAC Name

1-(2-bromoethoxy)-2-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTVOMFVGHJJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene
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